molecular formula C10H13BrN2O B1278609 N-(3-Bromopyridin-2-YL)pivalamide

N-(3-Bromopyridin-2-YL)pivalamide

Cat. No.: B1278609
M. Wt: 257.13 g/mol
InChI Key: FQKDLQJTGFQVNT-UHFFFAOYSA-N
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Description

N-(3-Bromopyridin-2-yl)pivalamide is a brominated pyridine derivative functionalized with a pivalamide group. Its structure consists of a pyridine ring with a bromine atom at the 3-position and a pivalamide (-NHCOC(CH₃)₃) group at the 2-position (Figure 1). The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic systems and pharmaceutical precursors.

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

N-(3-bromopyridin-2-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C10H13BrN2O/c1-10(2,3)9(14)13-8-7(11)5-4-6-12-8/h4-6H,1-3H3,(H,12,13,14)

InChI Key

FQKDLQJTGFQVNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=N1)Br

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers and Halogen Variants

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Characteristics Reference
N-(3-Bromopyridin-2-yl)pivalamide Br (3), Pivalamide (2) C₁₀H₁₃BrN₂O 285.13 (calculated) Bromine at 3-position enhances reactivity in cross-coupling reactions.
N-(5-Bromopyridin-3-yl)pivalamide Br (5), Pivalamide (3) C₁₀H₁₃BrN₂O 285.13 (calculated) Positional isomer; bromine at meta position may alter regioselectivity.
N-(2-Bromopyridin-3-yl)pivalamide Br (2), Pivalamide (3) C₁₀H₁₃BrN₂O 285.13 (calculated) Swapped substituent positions; potential for directing metallation at C4 or C6.
N-(3-Iodo-5-methylpyridin-2-yl)pivalamide I (3), CH₃ (5), Pivalamide (2) C₁₁H₁₆IN₂O 358.17 (calculated) Iodine’s larger atomic radius facilitates oxidative addition in couplings; methyl enhances lipophilicity.

Key Observations :

  • Halogen effects : Iodo derivatives (e.g., N-(3-iodo-4-methoxypyridin-2-yl)pivalamide ) exhibit higher reactivity in cross-couplings compared to bromo analogues but may suffer from stability issues.
  • Steric and electronic effects : The pivalamide group’s bulkiness directs reactivity away from the 2-position, favoring substitutions at adjacent sites .

Derivatives with Additional Functional Groups

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Characteristics Reference
N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide Br (2), OH (5), Pivalamide (3) C₁₀H₁₃BrN₂O₂ 273.13 Hydroxyl group enables hydrogen bonding, improving solubility in polar solvents.
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide Cl (2), CHO (4), I (6), Pivalamide (3) C₁₁H₁₂ClIN₂O₂ 366.58 Multifunctional design allows sequential modifications (e.g., formyl → amine).
N-(3-Iodo-4-methoxypyridin-2-yl)pivalamide I (3), OCH₃ (4), Pivalamide (2) C₁₁H₁₆IN₂O₂ 374.17 (calculated) Methoxy group stabilizes intermediates via resonance; iodine aids in radioimaging.

Key Observations :

  • Hydroxyl and methoxy groups : These polar substituents enhance aqueous solubility and enable further derivatization (e.g., glycosylation, sulfation) .
  • Formyl and iodo groups : Serve as handles for nucleophilic additions (formyl) or radiopharmaceutical applications (iodo) .

Cross-Coupling Reactions

  • Bromine vs. iodine : Bromo derivatives are preferred for Suzuki-Miyaura couplings due to cost-effectiveness, while iodo analogues react faster in Stille couplings .
  • Directing effects : The pivalamide group deactivates the pyridine ring, directing electrophiles to positions ortho or para to itself. For example, lithiation of this compound occurs at the 4-position, enabling carboxylation or alkylation .

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